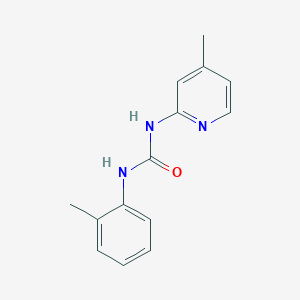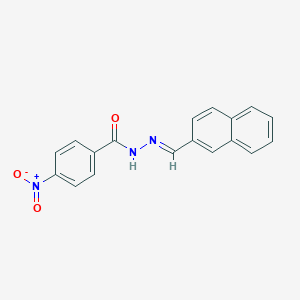
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of several key enzymes, including tyrosine kinase and protein kinase C, which are known to play important roles in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated through the inhibition of certain enzymes that are involved in the regulation of cell growth and survival. This compound has also been found to exhibit anti-inflammatory and antioxidant activity, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages as a research tool. It is relatively easy to synthesize, and it can be obtained in high yields and purity. It has also been found to exhibit potent antitumor activity, which makes it a promising candidate for further research in the field of cancer therapeutics. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it may exhibit toxicity at high concentrations, and its mechanism of action is not yet fully understood.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of research is to further investigate its mechanism of action, in order to better understand how it exerts its antitumor effects. Another area of research is to investigate its potential as a drug candidate for the treatment of various types of cancer. Additionally, this compound may have applications in other areas of research, such as the treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to fully explore the potential of this compound in these areas.
合成法
The synthesis of N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 2-methylphenyl isocyanate with 4-methyl-2-pyridinylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields and purity.
科学的研究の応用
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. This compound has been found to exhibit potent antitumor activity, and it has been suggested that it may be useful in the treatment of various types of cancer.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-8-15-13(9-10)17-14(18)16-12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKCBWBSQRRKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5439289.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439303.png)
![9-[2-(prop-2-yn-1-yloxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5439315.png)
![N-(2-methoxyethyl)-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5439323.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5439339.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
![(3S*,5S*)-1-(4-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5439354.png)
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5439359.png)
![2-{2-ethoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5439367.png)
